molecular formula C11H17ClFN B1484900 2-Fluoro-5-phenylpentan-1-amine hydrochloride CAS No. 2098143-96-3

2-Fluoro-5-phenylpentan-1-amine hydrochloride

Cat. No. B1484900
M. Wt: 217.71 g/mol
InChI Key: BEUFOVOSVJDFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

2-Fluoro-5-phenylpentan-1-amine contains a total of 29 bonds; 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated compounds, such as fluorouracil derivatives, have been extensively studied and applied in cancer chemotherapy. These compounds, including 5-fluorouracil (5-FU) and its prodrugs, demonstrate significant efficacy in the palliation of various cancers, especially in tumors of the breast and gastrointestinal tract. The mechanism involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cancer cells (Heidelberger & Ansfield, 1963).

Amine-Functionalized Sorbents for Environmental Applications

Amine-containing sorbents, which may include functionalities similar to 2-Fluoro-5-phenylpentan-1-amine hydrochloride, have been identified as effective for the removal of persistent organic pollutants from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and the sorbent's morphology to capture and remove contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater (Ateia et al., 2019).

Synthesis of Fluorinated Intermediates

Fluorinated intermediates are crucial for the synthesis of various pharmaceuticals and agrochemicals due to their unique influence on the physical, chemical, and biological properties of molecules. The synthesis of such intermediates, including fluorobiphenyl compounds which share synthetic challenges with compounds like 2-Fluoro-5-phenylpentan-1-amine hydrochloride, underscores the importance of developing efficient synthetic routes for fluorinated compounds (Qiu et al., 2009).

properties

IUPAC Name

2-fluoro-5-phenylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c12-11(9-13)8-4-7-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUFOVOSVJDFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-phenylpentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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